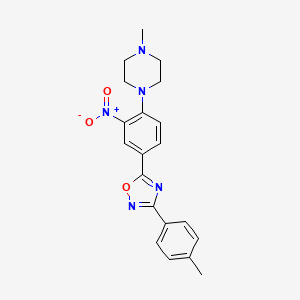
methyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPSPB and has a molecular formula C24H28N2O6S.
Wirkmechanismus
The mechanism of action of MPSPB involves the inhibition of various enzymes and proteins that are involved in cancer cell proliferation and inflammation. MPSPB has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. MPSPB also inhibits the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
MPSPB has been shown to have various biochemical and physiological effects. Studies have shown that MPSPB can induce apoptosis in cancer cells by activating caspase enzymes. MPSPB has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, thereby reducing inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using MPSPB in lab experiments is its high potency and specificity. MPSPB has been shown to have a higher affinity for cancer cells and inflammatory cells, making it a potential candidate for targeted therapy. However, one of the limitations of using MPSPB in lab experiments is its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of MPSPB. One of the potential areas of research is the development of MPSPB-based drugs for cancer therapy. Further studies are required to determine the optimal dosage and administration route for MPSPB-based drugs. Another potential area of research is the study of MPSPB in neuroinflammation and neurodegenerative diseases. Studies have shown that MPSPB can reduce inflammation in animal models of neurodegenerative diseases, making it a potential candidate for therapy.
Synthesemethoden
The synthesis of MPSPB involves the reaction of 4-(2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamido)benzoic acid with methyl iodide. The reaction takes place in the presence of a base, and the resulting product is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
MPSPB has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in cancer research. Studies have shown that MPSPB can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MPSPB has also been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
methyl 4-[[2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-27-20(24)15-4-6-16(7-5-15)21-19(23)14-28-17-8-10-18(11-9-17)29(25,26)22-12-2-3-13-22/h4-11H,2-3,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEAWACVHBCDAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(3-methylphenyl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7691578.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7691596.png)

![2-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691629.png)

